![molecular formula C9H11NO4S B14725784 N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide CAS No. 13736-82-8](/img/structure/B14725784.png)
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide is a compound of significant interest in various scientific fields It is known for its unique chemical structure, which includes a hydroxy group, a methanesulfonyl group, and an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3-(methanesulfonyl)aniline with acetic anhydride under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes. These processes may include the initial synthesis of intermediate compounds, followed by purification and final conversion to the target compound. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the acetamide group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the methanesulfonyl group can produce a thiol derivative.
Scientific Research Applications
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: It has been investigated for its analgesic and anti-inflammatory properties, making it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the methanesulfonyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The compound’s ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy, as this inhibition is associated with its analgesic and anti-inflammatory properties.
Comparison with Similar Compounds
N-[4-Hydroxy-3-(methanesulfonyl)phenyl]acetamide can be compared with other similar compounds, such as:
Paracetamol (Acetaminophen): Both compounds have analgesic properties, but this compound may offer additional anti-inflammatory benefits.
Sulfonamide Derivatives: These compounds share the methanesulfonyl group and exhibit similar biological activities, including antibacterial properties.
Phenylacetamide Derivatives: These compounds have structural similarities and are used in various medicinal applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
13736-82-8 |
|---|---|
Molecular Formula |
C9H11NO4S |
Molecular Weight |
229.26 g/mol |
IUPAC Name |
N-(4-hydroxy-3-methylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C9H11NO4S/c1-6(11)10-7-3-4-8(12)9(5-7)15(2,13)14/h3-5,12H,1-2H3,(H,10,11) |
InChI Key |
IYIPZELOCQRYBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


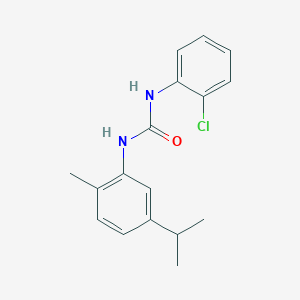

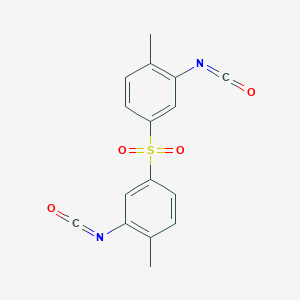
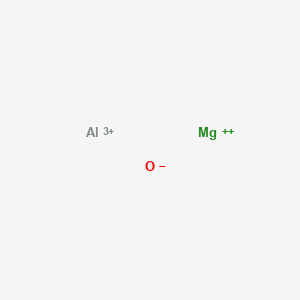

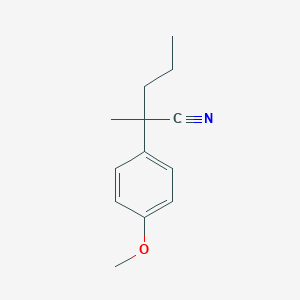
![[(2R,4S)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14725734.png)




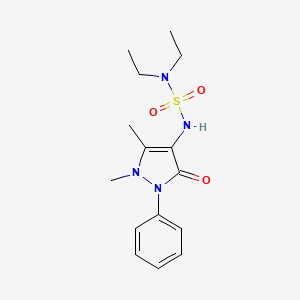

![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
